2-[(2-Iodoethyl)sulfanyl]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Iodoethyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C6H13IS and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a sulfanyl group, which is further connected to a methylpropane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2-Iodoethyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-methylpropane-2-thiol with 2-iodoethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the sulfanyl group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-[(2-Iodoethyl)sulfanyl]-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 2-[(2-hydroxyethyl)sulfanyl]-2-methylpropane, while oxidation with hydrogen peroxide would produce 2-[(2-iodoethyl)sulfinyl]-2-methylpropane.
Scientific Research Applications
2-[(2-Iodoethyl)sulfanyl]-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(2-Iodoethyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets through its reactive functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
2-[(2-Iodoethyl)sulfanyl]-2-methylpropane can be compared with other similar compounds, such as:
2-[(2-Bromoethyl)sulfanyl]-2-methylpropane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
2-[(2-Chloroethyl)sulfanyl]-2-methylpropane: Contains a chlorine atom instead of iodine, leading to different chemical properties and uses.
2-[(2-Hydroxyethyl)sulfanyl]-2-methylpropane: The iodine atom is replaced with a hydroxyl group, resulting in different reactivity and applications in biological systems.
The uniqueness of this compound lies in its combination of iodoethyl and sulfanyl groups, which provide distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(2-iodoethylsulfanyl)-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFILBYMFSPSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.